molecular formula C9H5F5O3 B2917360 2-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid CAS No. 2248297-59-6

2-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid

Cat. No.: B2917360
CAS No.: 2248297-59-6
M. Wt: 256.128
InChI Key: XHZRGFWMVCMCJP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethoxy groups. This dual substitution pattern can enhance its chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(difluoromethyl)-4-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-7(11)6-3-4(17-9(12,13)14)1-2-5(6)8(15)16/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZRGFWMVCMCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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